

UPLC-MS/MS conditions for Choline Fenofibrate-d6 analysis

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Compound of Interest

Compound Name: Choline Fenofibrate-d6

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Application Note: Advanced UPLC-MS/MS Methodologies for the Quantification of **Choline Fenofibrate-d6** and Fenofibric Acid

Introduction & Pharmacological Context

Choline fenofibrate is a highly hydrophilic salt formulation of fenofibric acid, specifically engineered for co-administration with statins. Upon oral administration, choline fenofibrate rapidly and completely dissociates in the gastrointestinal tract, delivering the active therapeutic moiety, fenofibric acid, into systemic circulation[1]. Fenofibric acid functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), regulating lipid metabolism by altering the transcription of target genes such as ApoA-I, ApoA-II, and lipoprotein lipase[2].

Because the choline salt completely dissociates in vivo, bioanalytical assays designed for pharmacokinetic (PK) profiling do not measure the intact choline fenofibrate prodrug. Instead, they quantify the active fenofibric acid[1]. In this analytical framework, **Choline Fenofibrate-d6** (which yields Fenofibric acid-d6 upon dissolution) is utilized as the premier stable isotope-labeled internal standard (SIL-IS)[3]. The use of a SIL-IS acts as a self-validating mechanism: it perfectly mimics the analyte's extraction recovery and co-elutes chromatographically, thereby correcting for any matrix-induced ionization suppression during LC-MS/MS analysis[4].



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Caption: Mechanism of Action: Choline Fenofibrate dissociation and PPAR- α activation pathway.

Analytical Strategy: Rationale & Causality

Chromatographic Strategy (UPLC vs. HPLC) Fenofibric acid is highly lipophilic and strongly bound to plasma proteins (>99%). Ultra-Performance Liquid Chromatography (UPLC) utilizing sub-2 μm particle columns is selected over traditional HPLC because it provides superior theoretical plate counts[4]. This high resolving power is critical to separate fenofibric acid from endogenous plasma phospholipids and, crucially, from its acyl-glucuronide metabolite[5]. If not chromatographically resolved, the labile acyl-glucuronide can undergo in-source fragmentation back into the fenofibric acid aglycone, leading to a false elevation of the quantified drug concentration[5].

Ionization Strategy (Negative ESI) Fenofibric acid contains a carboxylic acid functional group. Under electrospray ionization (ESI) conditions, it readily loses a proton to form a highly stable $[\text{M}-\text{H}]^-$ precursor ion[4]. Operating the mass spectrometer in negative ion mode significantly reduces background chemical noise compared to positive mode, drastically enhancing the signal-to-noise ratio and allowing for a lower limit of quantitation (LLOQ) down to 15 nM (~5 ng/mL)[3].

Experimental Protocols

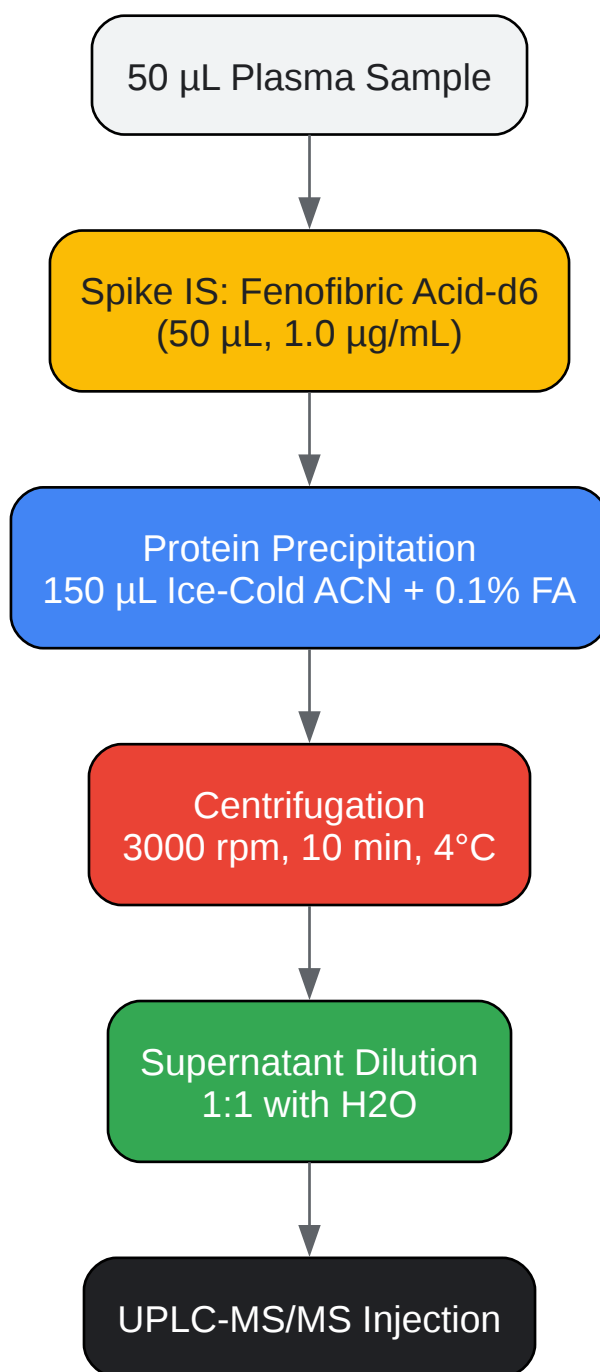
Sample Preparation (Protein Precipitation)

Causality Insight: A single-step protein precipitation (PPT) using acetonitrile is preferred over liquid-liquid extraction (LLE) for high-throughput environments[1]. The organic solvent aggressively denatures plasma proteins, breaking the strong protein-drug binding of fenofibric acid.

Step-by-Step Methodology:

- Aliquot: Transfer 50 μL of human or rat plasma into a 96-well collection plate[1].

- Spike IS: Add 50 μ L of the **Choline Fenofibrate-d6** (Fenofibric acid-d6) working internal standard solution (1.0 μ g/mL in methanol)[1]. Crucial Step: Spiking the IS before adding the crash solvent ensures the IS is integrated into the matrix, validating the entire extraction process.
- Precipitation: Add 150 μ L of ice-cold 100% Acetonitrile containing 0.1% Formic Acid.
- Agitation: Vortex mix the plate vigorously for 5 minutes at 850 rpm to ensure complete protein denaturation[3].
- Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[3].
- Dilution: Transfer 100 μ L of the supernatant to a clean plate and dilute 1:1 with LC-MS grade water[3]. Causality: Diluting the highly organic extract with water matches the sample's solvent strength to the initial UPLC mobile phase conditions, preventing peak broadening or splitting (the "solvent effect") upon injection.



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Caption: High-throughput plasma sample preparation workflow for Fenofibric Acid analysis.

UPLC Chromatographic Conditions

- System: Waters ACQUITY UPLC I-Class Plus (or equivalent)[1].

- Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)[1].
- Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks[1].
- Mobile Phase A: Water with 0.1% Formic Acid[1].
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1].
- Flow Rate: 0.3 to 0.4 mL/min[1].
- Injection Volume: 2.0 to 10.0 μL[3].

Table 1: UPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Profile
0.00	70	30	Initial
0.50	70	30	Linear (6)
1.50	10	90	Linear (6)
2.00	10	90	Linear (6)
2.10	70	30	Linear (6)
3.00	70	30	Linear (6)

Mass Spectrometry (MS/MS) Parameters

- System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000 or Waters Xevo TQ-S micro)[1],[3].
- Ionization Mode: Electrospray Ionization (ESI) - Negative Mode[4].
- Capillary/IS Voltage: -4500 V.
- Desolvation Temperature: 500°C.

Table 2: MRM Transitions and Compound-Specific Parameters

Analyte	Precursor Ion [M-H] ⁻ (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Fenofibric Acid	317.0	231.0	50	18
Fenofibric Acid- d6 (IS)	323.0	231.2	50	18

Mechanistic Insight into Fragmentation: During collision-induced dissociation (CID), the primary MRM transition for fenofibric acid (m/z 317.0 → 231.0) corresponds to the cleavage and loss of the isobutyric acid moiety (86 Da), leaving the stable 4-(4-chlorobenzoyl)phenol fragment[3]. For the internal standard, the transition m/z 323.0 → 231.2 indicates that the 6-Dalton deuterium label is located on the isobutyric acid chain[3]. Because this labeled moiety is cleaved off during fragmentation, the product ion (m/z 231.2) closely matches the mass of the unlabeled product ion, while the precursor mass retains the +6 Da shift. This structural dynamic ensures perfect MS/MS selectivity without cross-talk between the analyte and the internal standard.

Validation and System Suitability

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH M10 guidelines for bioanalytical method validation[1].

- **Linearity:** The standard curve must exhibit robust linearity between 15 nM and 5000 nM ($R^2 \geq 0.99$)[3].
- **Accuracy & Precision:** The accuracy for all calibration standards and quality control (QC) samples must fall strictly within the 85–115% range (80–120% at the LLOQ)[3].
- **Matrix Effect & Recovery:** Evaluate by comparing the peak area of post-extraction spiked blanks to neat standards. The IS-normalized matrix factor must maintain a coefficient of variation (CV) of < 15%.

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Sources

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